molecular formula C5H9ClO2 B079334 3-Chloro-5-hydroxy-2-pentanone CAS No. 13045-13-1

3-Chloro-5-hydroxy-2-pentanone

Cat. No. B079334
CAS RN: 13045-13-1
M. Wt: 136.58 g/mol
InChI Key: FYWDUQCSMYWUHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-Chloro-5-hydroxy-2-pentanone, such as 3,5-dichloro-2-pentanone, can be achieved using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, with N,N-dimethyl-piperidine hydro-chloride as a catalyst. The process involves careful control of temperature, material ratios, and catalyst types (Cheng Ming-min, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-5-hydroxy-2-pentanone, such as 5-hydroxy-3-mercapto-2-pentanone, has been characterized using techniques like MS and NMR, providing detailed insights into their molecular composition and configuration (C. Cerny & Renée Guntz-Dubini, 2008).

Chemical Reactions and Properties

The reaction of OH radicals with 5-hydroxy-2-pentanone, a closely related compound, has been studied. The reaction produces dicarbonyl products, providing insights into possible reaction pathways and products for 3-Chloro-5-hydroxy-2-pentanone (S. M. Aschmann, J. Arey, & R. Atkinson, 2003).

Physical Properties Analysis

While specific studies on the physical properties of 3-Chloro-5-hydroxy-2-pentanone are not available, research on related compounds can provide indicative information. For instance, studies on chloral–ketone condensations provide insights into the behavior of ketones under various conditions, which could be extrapolated to understand the physical properties of 3-Chloro-5-hydroxy-2-pentanone (E. Kiehlmann & P. Loo, 1969).

Chemical Properties Analysis

The chemical properties of 3-Chloro-5-hydroxy-2-pentanone can be inferred from studies on related compounds. For example, the reaction of chlorine atoms with 3-pentanone provides insights into the reactivity and stability of such compounds under various conditions (E. Kaiser, T. Wallington, & M. D. Hurley, 2010).

Scientific Research Applications

Application 1: Synthesis of Therapeutic Anti-COVID-19 Drugs

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 5-Chloro-2-pentanone (5C2P) is an important organic reagent used as a pharmaceutical intermediate for the preparation of therapeutic anti-COVID-19 drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application are the production of therapeutic anti-COVID-19 drugs .

Application 2: Synthesis of Octamethol and Related Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 5C2P is also used as a raw material for the synthesis of octamethol and related compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application are the production of octamethol and related compounds .

Application 3: Synthesis of Antibacterial Agents and Pesticides

  • Scientific Field : Pharmaceutical and Agrochemical Industry .
  • Summary of the Application : 5C2P and its derivatives are widely utilized in the pharmaceutical and agrochemical industry. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .
  • Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
  • Results or Outcomes : Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .

Application 4: Preparation of Thiothiamine

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 3-Chloro-5-Hydroxy-2-pentanone is used to prepare thiothiamine .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of thiothiamine .

Application 5: Synthesis of Quinoline, Chloroquine, and Quinolone Drugs

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .
  • Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
  • Results or Outcomes : Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .

Application 6: Synthesis of Antibacterial Agents and Pesticides

  • Scientific Field : Pharmaceutical and Agrochemical Industry .
  • Summary of the Application : 5-Chloro-2-pentanone (5C2P) is a precursor of many antibacterial agents and pesticides. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs .
  • Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
  • Results or Outcomes : Experiment results showed that the yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .

Safety And Hazards

The safety data sheet for “3-Chloro-5-hydroxy-2-pentanone” indicates that it is toxic if swallowed and causes skin irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-chloro-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWDUQCSMYWUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399159
Record name 3-chloro-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-hydroxy-2-pentanone

CAS RN

13045-13-1
Record name 3-chloro-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-HYDROXY-2-PENTANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Umio, T Kamiya, K Nishitsuji - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… )—4—methy1—5—(2—hydroxyethy1)thiazolium chlori— de, and an inner salt of its hydroxide were prepared from aspartic acid and 3—chloro5—hydroxy—2—pentanone w’a …
Number of citations: 4 www.jstage.jst.go.jp
C Cerny, R Guntz-Dubini - Journal of agricultural and food …, 2008 - ACS Publications
… The 5-hydroxy-3-mercapto-2-pentanone was synthesized from 5-(triethylsilyloxy)-3-thioacetyl-2-pentanone, obtained from 3-chloro-5-hydroxy-2-pentanone by triethylsilylation of the …
Number of citations: 13 pubs.acs.org
GB Bachman, LV Heisey - Journal of the American Chemical …, 1949 - ACS Publications
… converted by chlorination, hydrolysis, and decarboxylation to 3-chloro-5hydroxy-2-pentanone following the directions of Buchman.12 This compound (0.5 mole) was heated with form…
Number of citations: 83 pubs.acs.org
EH Axelrod - Annals of the New York Academy of Sciences, 1973 - Wiley Online Library
… Analogously, reaction with 3-chloro-5-hydroxy-2-pentanone gives 5-hydroxyethyl-4-methylthiazole, immediately convertible to the vitamin thiamine by quaternization of the thiazole …
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com
J Pesch, K Harms, T Bach - European Journal of Organic …, 2004 - Wiley Online Library
… The mixture was cooled to 0 C and a freshly prepared solution of 3-chloro-5-hydroxy-2-pentanone34 (2.11 g, 10.0 mmol) in 5 mL of 1,4-dioxane was added. After stirring for an …
SD Boettger - 1979 - search.proquest.com
The author wishes to thank the many individuals who have helped to make her experience at Cornell both pleasant and rewarding. Professor Martin F. Semmelhack provided the …
Number of citations: 2 search.proquest.com
増田克忠 - YAKUGAKU ZASSHI, 1961 - jstage.jst.go.jp
… 冷 時飽 和 さ せ,こ れ を3.3 gの3-chloro-5-hydroxy-2-pentanone の水 溶 液 にか き ま ぜ な が ら冷 却 下 に 滴 加 し,3-mercapto-5-hydroxy-2-pentanone(X)の …
Number of citations: 2 www.jstage.jst.go.jp
E BĂLĂ, A FLOREA… - Conférences …, 1966 - Schweizerischer Apotheker-Verein.
Number of citations: 0

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